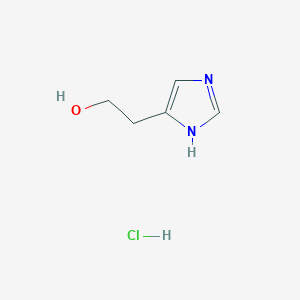

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazepane derivative and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Evaluation as Enzyme Inhibitors

A study by Lokeshwari et al. (2017) reported the synthesis of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone. These compounds were evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties. Some molecules in this series showed promising properties as inhibitors, suggesting potential for treatment of inflammatory disorders (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) demonstrated a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds. This process facilitated access to highly functionalized polyheterocyclic ethanones, including those with furan and pyrrole structures (Zhang et al., 2017).

Recyclization in Synthesis of Diazepinone

Shcherbinin et al. (2011) explored the recyclization of furan in the synthesis of pyrrolo[1,2-d][1,4]diazepinone, highlighting the importance of furan derivatives as precursors in synthesizing complex heterocyclic compounds (Shcherbinin et al., 2011).

Alkaloids from Mangrove-Derived Actinomycete

Wang et al. (2014) isolated new alkaloids from the fermentation broth of Jishengella endophytica, which included compounds with furan-2-yl structures. These compounds exhibited activity against the influenza A virus, highlighting the potential of such structures in antiviral research (Wang et al., 2014).

Hetero-calix[4]pyrroles

Song et al. (2004) synthesized furan incorporated calix[4]pyrrole analogues, demonstrating the versatility of furan compounds in creating novel macrocyclic structures (Song et al., 2004).

Dehydrative Cyclization to Form Heterocycles

Aponick et al. (2009) presented a method for preparing furans, pyrroles, and thiophenes through gold-catalyzed dehydrative cyclizations of propargylic alcohols, emphasizing the role of furan derivatives in efficient synthetic processes (Aponick et al., 2009).

Propriétés

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAWKHLYYYETDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)

![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)

![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)